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2-(2-Chlorophenyl)-1-phenylethan-1-one

Cat. No.: B1595893
CAS No.: 57479-60-4
M. Wt: 230.69 g/mol
InChI Key: AMQKCOCKRZUDKQ-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Medicinal Chemistry

In the realm of organic chemistry , 2-(2-Chlorophenyl)-1-phenylethan-1-one and its structural analogs are valuable intermediates in various synthetic pathways. The presence of the reactive ketone group and the chlorinated phenyl ring allows for a range of chemical transformations. A key synthetic method for preparing such compounds is the Friedel-Crafts acylation. Research has demonstrated the successful synthesis of 2-(2-chlorophenyl)-1-phenylethanones through the Friedel-Crafts acylation of 2-(2-chlorophenyl)acetic acids, a process that can be significantly enhanced by microwave heating. researchgate.net This method offers higher yields compared to conventional heating and can be catalyzed by less toxic and inexpensive reagents like iron(III) chloride (FeCl₃). researchgate.net The general principle of Friedel-Crafts acylation involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone. nih.govscribd.comlibretexts.org

From a medicinal chemistry perspective, the acetophenone (B1666503) scaffold is a core component in many biologically active molecules. rasayanjournal.co.in Acetophenone derivatives have been investigated for a wide array of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. rasayanjournal.co.in Specifically, the introduction of a halogen, such as chlorine, on the phenyl ring can significantly influence the compound's biological activity. While research on this compound itself is not extensive, studies on related chloro-substituted acetophenones and other aromatic ketones suggest its potential as a precursor for novel therapeutic agents. For instance, various acetophenone derivatives have shown promise as anticonvulsant agents, a property that has been recognized since the late 19th and early 20th centuries when acetophenone itself was used as a hypnotic and anticonvulsant. wikipedia.org The exploration of such compounds is driven by the need for new drugs with improved efficacy and better side-effect profiles for treating conditions like epilepsy. omicsonline.org

Overview of Current Research Landscape and Identified Knowledge Gaps

The current research landscape for this compound is characterized by a focus on its synthesis and its role as a building block for more complex molecules. The development of efficient synthetic methods, such as the aforementioned microwave-assisted Friedel-Crafts acylation, indicates an interest in making this and related compounds more accessible for further investigation. researchgate.net

Furthermore, while the medicinal potential of the broader class of acetophenones is well-documented, a comprehensive evaluation of the specific biological activities of this compound is lacking. Reviews on anticonvulsant agents highlight a wide variety of heterocyclic and other organic compounds, but specific studies on the anticonvulsant properties of this particular molecule are not prominent. nih.govsci-hub.senih.gov The current trend in medicinal chemistry is moving towards a more targeted approach, where compounds are designed and synthesized to interact with specific biological targets. longdom.orgmdpi.com To this end, future research could focus on the in vitro and in vivo evaluation of this compound to determine its potential as a lead compound for drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO B1595893 2-(2-Chlorophenyl)-1-phenylethan-1-one CAS No. 57479-60-4

Properties

IUPAC Name

2-(2-chlorophenyl)-1-phenylethanone
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InChI

InChI=1S/C14H11ClO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AMQKCOCKRZUDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50206090
Record name 2-(2-Chlorophenyl)-1-phenylethan-1-one
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Molecular Weight

230.69 g/mol
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CAS No.

57479-60-4
Record name 2-(2-Chlorophenyl)-1-phenylethanone
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Record name 2-(2-Chlorophenyl)-1-phenylethan-1-one
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Record name 2-(2-Chlorophenyl)-1-phenylethan-1-one
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Record name 2-(2-chlorophenyl)-1-phenylethan-1-one
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Record name 2-(2-Chlorophenyl)acetophenone
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Reaction Mechanisms and Intrinsic Reactivity Studies of 2 2 Chlorophenyl 1 Phenylethan 1 One

Electrophilic and Nucleophilic Characteristics of the Carbonyl Center

The carbonyl group (C=O) in 2-(2-chlorophenyl)-1-phenylethan-1-one is a key site for chemical reactions. The carbon atom of the carbonyl group is electrophilic, meaning it is susceptible to attack by nucleophiles. ncert.nic.inmasterorganicchemistry.com This is due to the polarization of the C=O double bond, where the more electronegative oxygen atom draws electron density away from the carbon atom. masterorganicchemistry.com

Conversely, the oxygen atom of the carbonyl group possesses nucleophilic characteristics due to the presence of lone pairs of electrons. These characteristics allow the carbonyl group to participate in a variety of reactions, including nucleophilic addition reactions. ncert.nic.inmasterorganicchemistry.com

The reactivity of the carbonyl center can be influenced by the presence of adjacent functional groups. In the case of this compound, the electron-withdrawing nature of the chlorophenyl group can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Several types of nucleophilic addition reactions can occur at the carbonyl center of this compound. These include the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, which can lead to the formation of tertiary alcohols. youtube.com The addition of hydrides, from reagents like sodium borohydride (B1222165) or lithium aluminum hydride, results in the reduction of the ketone to a secondary alcohol. youtube.com

Furthermore, the carbonyl group can react with amines to form imines or enamines, and with cyanide to form cyanohydrins. ncert.nic.in The formation of acetals and ketals can also occur through the reaction of the carbonyl group with alcohols in the presence of an acid catalyst. ncert.nic.in

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileProduct
Organometallic Reagents (e.g., Grignard, Organolithium)Tertiary Alcohols
Hydrides (e.g., NaBH4, LiAlH4)Secondary Alcohols
AminesImines/Enamines
CyanideCyanohydrins
Alcohols (with acid catalyst)Acetals/Ketals

It is important to note that the specific reaction conditions, such as the choice of solvent and temperature, can significantly influence the outcome of these reactions.

Substitution Reactions at the Chlorophenyl Moiety

The chlorophenyl group of this compound can undergo nucleophilic aromatic substitution (SNA r) reactions. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org In this type of reaction, the chlorine atom is replaced by a nucleophile. The success of this reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The carbonyl group of the ethanone (B97240) scaffold acts as a moderate electron-withdrawing group, activating the chlorophenyl ring towards nucleophilic attack, particularly at the ortho and para positions relative to the chlorine atom. libretexts.org

The reaction proceeds through a two-step mechanism: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the chloride ion to restore aromaticity. libretexts.org The rate of reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. masterorganicchemistry.com

Common nucleophiles used in SNA r reactions include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would yield 2-(2-methoxyphenyl)-1-phenylethan-1-one.

Another important class of reactions involving the chlorophenyl moiety is palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgwiley-vch.denih.govrsc.orgresearchgate.net The chlorine atom can be replaced by various groups, depending on the specific coupling partners and catalyst system used.

Some of the most common palladium-catalyzed cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a base. nobelprize.org

Heck Coupling: Reaction with an alkene. wiley-vch.de

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

Hiyama Coupling: Reaction with an organosilane. nih.gov

The choice of palladium catalyst and ligands is crucial for the success and selectivity of these reactions. The table below provides examples of potential products from different cross-coupling reactions.

Coupling ReactionCoupling PartnerProduct
SuzukiPhenylboronic acid2-(Biphenyl-2-yl)-1-phenylethan-1-one
HeckStyrene2-(2-Styrylphenyl)-1-phenylethan-1-one
Buchwald-HartwigAniline2-(2-(Phenylamino)phenyl)-1-phenylethan-1-one

Oxidation and Reduction Pathways of the Ethanone Scaffold

The ethanone scaffold of this compound offers multiple sites for oxidation and reduction reactions, leading to a variety of products.

Reduction Reactions

The carbonyl group is the primary site for reduction. Common reducing agents can transform the ketone into a secondary alcohol, 2-(2-chlorophenyl)-1-phenylethan-1-ol. researchgate.net

Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com

Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for this transformation. youtube.com NaBH₄ is a milder reagent and is often preferred for its selectivity.

For the complete deoxygenation of the carbonyl group to a methylene (B1212753) group (CH₂), converting the ketone to 1-(2-chlorophenyl)-2-phenylethane, harsher reduction methods are required:

Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). It is suitable for substrates that are stable in strongly acidic conditions. vedantu.comvedantu.comquora.com

Wolff-Kishner Reduction: This method involves the use of hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. It is ideal for compounds that are sensitive to acid. masterorganicchemistry.comyoutube.comvedantu.comvedantu.com

The table below summarizes the products of these reduction reactions.

Reduction MethodReagentsProduct
Catalytic HydrogenationH₂, Pd/C2-(2-Chlorophenyl)-1-phenylethan-1-ol
Metal Hydride ReductionNaBH₄ or LiAlH₄2-(2-Chlorophenyl)-1-phenylethan-1-ol
Clemmensen ReductionZn(Hg), HCl1-(2-Chlorophenyl)-2-phenylethane
Wolff-Kishner ReductionN₂H₄, KOH1-(2-Chlorophenyl)-2-phenylethane

Oxidation Reactions

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions.

Baeyer-Villiger Oxidation: This reaction uses a peroxyacid (such as m-CPBA) or hydrogen peroxide to convert the ketone into an ester. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgnih.govchadsprep.com The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In this case, the phenyl group has a higher migratory aptitude than the 2-chlorobenzyl group, leading to the formation of 2-chlorobenzyl benzoate.

Oxidation of the α-Methylene Group: The methylene group adjacent to the carbonyl can be oxidized to a carbonyl group, forming a 1,2-dicarbonyl compound, specifically 1-(2-chlorophenyl)-2-phenyl-1,2-ethanedione. This can be achieved using oxidizing agents like selenium dioxide (SeO₂).

Oxidative Cleavage: Under harsh oxidative conditions, such as with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the C-C bond between the carbonyl group and the methylene group can be cleaved, leading to the formation of benzoic acid and 2-chlorobenzoic acid.

Hydrolysis Mechanisms and Product Characterization

Under typical conditions, the ketone functional group in this compound is stable to hydrolysis. However, the term hydrolysis in the context of ketones often refers to the cleavage of derivatives formed from the ketone, or reactions that occur under specific, often harsh, conditions. acs.orgnih.gov

For instance, if the ketone has been converted to a ketal or an imine derivative, these can be hydrolyzed back to the parent ketone using aqueous acid. ncert.nic.in The mechanism for ketal hydrolysis involves protonation of one of the oxygen atoms, followed by elimination of an alcohol molecule to form an oxonium ion. Subsequent attack by water and deprotonation regenerates the ketone.

In some specific and often complex reaction pathways, the C-C bond adjacent to the carbonyl group can be cleaved under hydrolytic conditions. For example, certain base-catalyzed condensations of related nitrones can lead to intermediates that, upon treatment with a strong base like potassium hydroxide in tert-butyl alcohol, can ultimately yield deoxybenzoin (B349326) (the parent compound of this compound) and other products through a series of complex rearrangements and hydrolysis steps.

Furthermore, processes for producing deoxybenzoins can involve the hydrolysis of a ketimine intermediate, which is formed from the reaction of an arylacetonitrile with an aromatic compound. google.com The hydrolysis of the ketimine is typically carried out with water or a dilute aqueous acid or base. google.com

The products of any potential hydrolysis or related cleavage reactions would be characterized using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the products by analyzing the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the products.

Infrared (IR) Spectroscopy: To identify the functional groups present in the products, such as the reappearance of a ketone or the appearance of a carboxylic acid or alcohol.

Chromatography (GC or HPLC): To separate the components of the reaction mixture and determine their purity. acs.org

Mechanistic Elucidation via Advanced Computational Techniques

Advanced computational techniques, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of organic reactions. researchgate.netrsc.org These methods allow for the in-silico investigation of reaction pathways, transition states, and intermediates, providing insights that are often difficult to obtain through experimental means alone.

For this compound, computational studies can be applied to several key areas:

Mapping Potential Energy Surfaces: DFT calculations can map the potential energy surface for a given reaction, identifying the lowest energy pathway from reactants to products. This helps in understanding the feasibility and selectivity of different reaction channels.

Characterizing Transition States: The geometry and energy of transition states can be calculated, providing crucial information about the rate-determining step of a reaction. For instance, in the context of nucleophilic aromatic substitution on the chlorophenyl ring, computational methods can model the Meisenheimer intermediate and the transition states leading to and from it. nih.gov

Investigating Reaction Dynamics: Molecular dynamics simulations can provide insights into the dynamic behavior of the reacting molecules, including the role of solvent and non-covalent interactions. rsc.org

Predicting Reactivity and Selectivity: Computational models can predict the electrophilicity and nucleophilicity of different sites within the molecule, helping to rationalize observed reactivity patterns. For example, the effect of the ortho-chloro substituent on the reactivity of the carbonyl group and the phenyl ring can be quantified.

Recent advancements in computational chemistry have enabled the study of increasingly complex reaction systems. rsc.org For example, the mechanism of palladium-catalyzed cross-coupling reactions, which are highly relevant to the modification of the chlorophenyl moiety, can be investigated in detail, including the oxidative addition, transmetalation, and reductive elimination steps. nobelprize.org Similarly, the regioselectivity of the Baeyer-Villiger oxidation can be rationalized by calculating the activation barriers for the migration of the different aryl and alkyl groups. organic-chemistry.org

The table below outlines the types of computational data that can be generated to understand the reactivity of this compound.

Computational MethodInformation ObtainedApplication to this compound
Density Functional Theory (DFT)Electronic structure, reaction energies, activation barriersDetermining the most likely sites for electrophilic and nucleophilic attack.
Transition State TheoryReaction rates, identification of rate-determining stepsUnderstanding the kinetics of substitution, oxidation, and reduction reactions.
Molecular Dynamics (MD)Solvation effects, conformational changes, dynamic behaviorSimulating the interaction of the molecule with different solvents and reagents.
Natural Bond Orbital (NBO) AnalysisCharge distribution, orbital interactionsQuantifying the electronic effects of the chloro and phenyl substituents.

By combining experimental results with insights from advanced computational techniques, a comprehensive understanding of the reaction mechanisms and intrinsic reactivity of this compound can be achieved.

Advanced Spectroscopic Characterization of 2 2 Chlorophenyl 1 Phenylethan 1 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In 2-(2-chlorophenyl)-1-phenylethan-1-one, the spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons.

The protons on the phenyl ring attached to the carbonyl group typically appear in the downfield region of the spectrum, influenced by the electron-withdrawing nature of the carbonyl group. The protons of the 2-chlorophenyl ring will also resonate in the aromatic region, with their chemical shifts and splitting patterns dictated by the presence of the chlorine atom and the methylene bridge. The methylene protons (CH₂) are situated between two electron-withdrawing groups (the phenylcarbonyl and the 2-chlorophenyl moieties), which would shift their signal downfield.

For a closely related analog, 2-chloro-1-phenylethanone , the ¹H NMR spectrum (in CDCl₃) shows signals for the aromatic protons at δ 7.97 (d, J = 7.6 Hz, 2H), 7.63 (t, J = 7.2 Hz, 1H), and 7.51 (t, J = 7.6 Hz, 1H), with the methylene protons appearing as a singlet at δ 4.74 (s, 2H) rsc.org. The introduction of the 2-chlorophenyl group in the target molecule would lead to a more complex aromatic region and a likely further downfield shift of the methylene protons. For instance, in N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide , the methylene protons are observed as a singlet at δ 3.85 spectrabase.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Data presented is inferred from analogous structures and general principles)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H (ortho to C=O)~ 8.0Doublet
Phenyl-H (meta, para)~ 7.4 - 7.6Multiplet
2-Chlorophenyl-H~ 7.1 - 7.4Multiplet
Methylene (-CH₂-)~ 4.5 - 5.0Singlet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to display a characteristic signal for the carbonyl carbon, signals for the aromatic carbons, and a signal for the methylene carbon.

The carbonyl carbon (C=O) is highly deshielded and will appear at the low-field end of the spectrum, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate in the δ 120-140 ppm region, with the carbon bearing the chlorine atom showing a characteristic shift. The methylene carbon will appear further upfield.

For the analog 2-chloro-1-phenylethanone , the carbonyl carbon resonates at δ 191.0 ppm, the aromatic carbons appear at δ 134.2, 134.0, 128.9, and 128.5 ppm, and the methylene carbon is at δ 46.0 ppm rsc.org. In another related compound, 2-(4-chlorophenyl)-1-phenylethanone (B106820) , the presence of the chlorophenyl group influences the chemical shifts chemicalbook.com. For the target molecule, the specific substitution pattern will uniquely define the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data presented is inferred from analogous structures and general principles)

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 195 - 200
Phenyl C (ipso to C=O)~ 135 - 138
Phenyl C~ 128 - 134
2-Chlorophenyl C (ipso to CH₂)~ 135 - 138
2-Chlorophenyl C (ipso to Cl)~ 132 - 135
2-Chlorophenyl C~ 127 - 131
Methylene (-CH₂-)~ 45 - 50

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment would reveal couplings between protons that are typically two or three bonds apart. For this compound, COSY would show correlations between adjacent protons within the phenyl and 2-chlorophenyl rings, helping to assign the complex aromatic signals. No cross-peaks are expected for the methylene singlet unless there is unresolved coupling.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal. It would also correlate each aromatic proton signal with its directly attached carbon signal, aiding in the definitive assignment of the aromatic ¹³C NMR signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

FT-IR spectroscopy is a powerful technique for identifying functional groups. The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Key expected absorption bands include:

C=O Stretch : A strong, sharp peak typically in the region of 1680-1700 cm⁻¹ for an aryl ketone.

C-H Aromatic Stretch : Signals appearing above 3000 cm⁻¹.

C-H Aliphatic Stretch : Signals for the methylene group appearing just below 3000 cm⁻¹.

C=C Aromatic Stretch : Several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch : A band in the fingerprint region, typically between 700 and 800 cm⁻¹.

For the related compound 2-phenylacetophenone (deoxybenzoin) , characteristic IR peaks are observed that align with these predictions researchgate.net. The FT-IR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide shows characteristic peaks for the aromatic C=C stretching and C-H bending vibrations biopolymers.org.ua.

Table 3: Predicted FT-IR Absorption Bands for this compound (Data presented is inferred from analogous structures and general principles)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Carbonyl (C=O) Stretch1700 - 1680Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-Cl Stretch800 - 700Medium to Strong

FT-Raman spectroscopy is complementary to FT-IR spectroscopy. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be prominent. The C=O stretch will also be present, though it may be weaker than in the IR spectrum. The symmetric vibrations of the aromatic rings and the C-Cl stretch would also be observable. Studies on substituted nucleic acids have shown the utility of low-frequency Raman spectroscopy for identifying lattice vibrational bands and out-of-plane intramolecular vibrations mdpi.com. The analysis of other substituted aromatic compounds by Raman spectroscopy provides a basis for interpreting the spectrum of the title compound.

Table 4: Predicted FT-Raman Bands for this compound (Data presented is inferred from analogous structures and general principles)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Strong
Carbonyl (C=O) Stretch1700 - 1680Medium
Aromatic C=C Stretch1600 - 1580Strong
Phenyl Ring Breathing~ 1000Strong
C-Cl Stretch800 - 700Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound and its analogs are characterized by Ultraviolet-Visible (UV-Vis) spectroscopy. The spectra are governed by electronic transitions between different molecular orbitals. For aromatic ketones, the key transitions are typically π → π* and n → π*. masterorganicchemistry.com

The π → π* transitions are generally high-intensity (high molar absorptivity, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group's π-system. mdpi.com These transitions are responsible for the strong absorption bands observed in the UV region. The n → π* transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. masterorganicchemistry.com This transition is symmetry-forbidden, resulting in a significantly weaker absorption band, often appearing as a shoulder at a longer wavelength (closer to the visible region) than the π → π* bands. masterorganicchemistry.comscience-softcon.de

For a simple unconjugated ketone like acetone, the weak n → π* transition appears around 275-300 nm. masterorganicchemistry.com In conjugated systems like chalcones and other α,β-unsaturated ketones, which are structurally related to the title compound, the absorption maxima (λ_max) for both transition types shift to longer wavelengths (a bathochromic or red shift). masterorganicchemistry.commdpi.com This is because conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Theoretical studies using Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic transition energies and oscillator strengths, which correlate with the experimental UV-Vis spectrum and help in assigning the observed absorption bands.

Table 1: Representative Electronic Transitions in Aromatic Ketones

Compound TypeTransitionTypical λmax (nm)Characteristic
Simple Ketones (e.g., Acetone)n → π~270-300Weak intensity (low ε)
Simple Ketones (e.g., Acetone)π → π~195Strong intensity (high ε)
Conjugated Ketones (e.g., Chalcones)n → π~320-380Weak, often obscured
Conjugated Ketones (e.g., Chalcones)π → π~250-350Very strong intensity (high ε)

X-ray Crystallography

The process involves growing a suitable single crystal, which is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected, and the data is processed to solve and refine the crystal structure. The results yield the space group and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). For example, a related compound, 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, crystallizes in a monoclinic system. iucr.org Another, (1S,2S)-2-[(S)-chlorofluoroacetoxy]-1-phenylcyclohexanol, crystallizes in the orthorhombic space group P2₁2₁2₁. rsc.org This data allows for the unambiguous determination of the molecular structure, including the relative orientation of the chlorophenyl and phenyl rings.

Table 2: Illustrative Crystallographic Data for Phenyl-ethanone Analogs

ParameterExample Compound A: 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol nih.govExample Compound B: 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one sunway.edu.my
Chemical FormulaC₁₅H₁₆O₂C₁₅H₁₃ClO₂S
Crystal SystemOrthorhombicMonoclinic
Space GroupP bcaP2₁/c
a (Å)8.550 (1)15.8249 (7)
b (Å)15.8676 (18)5.7330 (3)
c (Å)18.593 (2)15.8509 (7)
α (°)9090
β (°)90107.599 (2)
γ (°)9090
Volume (ų)2522.4 (5)1370.81 (11)
Z84

The crystal structure provides critical data for conformational analysis, primarily through the examination of torsion (dihedral) angles. proteinstructures.comlumenlearning.com Torsion angles describe the rotation around a single bond and define the spatial relationship between different parts of a molecule. scribd.comchemistrysteps.com For this compound, the key torsion angles would describe the orientation of the two phenyl rings relative to each other and with respect to the central ethanone (B97240) bridge.

For instance, in the related structure of 2-[2-(hydroxymethyl)phenyl]-1-phenylethanol, the C-C-C-C torsion angle across the bridge between the two rings is 173.13 (14)°, indicating a nearly anti-periplanar conformation. nih.gov In another analog, 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, a twist around the methine-C to carbonyl-C bond is quantified by an O-C-C-O torsion angle of 19.3 (7)°. sunway.edu.myiucr.org The dihedral angle, which measures the angle between the planes of the two aromatic rings, is also a crucial conformational parameter. In the aforementioned sulfanyl-substituted analog, this angle is 42.9 (2)°, indicating a significantly twisted conformation. sunway.edu.myiucr.org These specific angles are dictated by the need to minimize steric hindrance and optimize non-covalent interactions within the crystal lattice.

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal packing. nih.govnih.gov The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov

For analogs of this compound, Hirshfeld analysis reveals the relative contributions of different non-covalent interactions to the crystal's stability. nih.goviucr.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary. Typically, the most significant contributions come from non-specific H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov

Other important interactions include C···H/H···C contacts, which are indicative of C-H···π interactions, and contacts involving heteroatoms like oxygen and chlorine. doaj.orgnih.gov For example, O···H/H···O contacts signify C-H···O hydrogen bonds, often involving the carbonyl oxygen. iucr.orgnih.gov Cl···H/H···Cl contacts also play a significant role in the packing of chloro-substituted compounds. nih.govnih.gov The analysis provides a detailed picture of the supramolecular architecture, explaining how individual molecules assemble into a stable crystal.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Analogs

Interaction TypeExample Compound A: 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one) nih.govExample Compound B: 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole nih.gov
H···H45.5%39.2%
C···H/H···C38.2%25.2%
O···H/H···O16.0%8.0%
Cl···H/H···ClNot Applicable11.4%
N···H/H···N0.3%Not Applicable

Based on the comprehensive search conducted, detailed computational and theoretical investigation data specifically for the compound This compound is not available in the public domain or indexed scientific literature.

While extensive research exists detailing the methodologies of Quantum Chemical Calculations for similar molecules, including various chlorophenyl derivatives, the specific calculations, data tables, and research findings for the 2-chloro isomer as requested in the outline could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline focusing solely on "this compound". Providing data from other isomers, such as the 4-chlorophenyl derivative, would be scientifically inaccurate and would violate the explicit instructions of the request.

Computational and Theoretical Investigations of 2 2 Chlorophenyl 1 Phenylethan 1 One

Electronic Structure and Chemical Reactivity Profiling

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a concept rooted in density functional theory (DFT) that helps in identifying the most reactive sites within a molecule for electrophilic and nucleophilic attacks. orientjchem.orgresearchgate.net The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. faccts.de

For 2-(2-Chlorophenyl)-1-phenylethan-1-one, a Fukui function analysis would pinpoint the atoms most susceptible to chemical reactions.

Electrophilic Attack: The sites with the highest value of f-(r) are the most likely to be attacked by electrophiles. These are typically electron-rich areas of the molecule. In this compound, one might predict the phenyl rings and the oxygen atom of the carbonyl group to be potential sites for electrophilic attack.

Nucleophilic Attack: Conversely, sites with the highest value of f+(r) are the most prone to nucleophilic attack, indicating electron-deficient regions. The carbonyl carbon is a classic electrophilic site in ketones and would be expected to be a primary target for nucleophiles.

The analysis involves calculating the electron densities of the neutral molecule, its cation (N-1 electrons), and its anion (N+1 electrons). The condensed Fukui functions, which attribute these reactivity indices to individual atoms, provide a clear, atom-by-atom picture of reactivity.

Illustrative Data Table for Fukui Function Analysis:

Atomf+(r) (for Nucleophilic Attack)f-(r) (for Electrophilic Attack)
Carbonyl Carbon0.250.05
Carbonyl Oxygen0.080.30
C1 (phenyl ring)0.030.12
C2' (chlorophenyl ring)0.060.09
Chlorine0.040.15

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the bonding and electronic structure of molecules in detail. mdpi.comnih.gov It provides insights into charge distribution, hybridization, and intramolecular interactions, which are crucial for understanding a molecule's stability and reactivity. scilit.com

For this compound, an NBO analysis would reveal:

Hybridization and Bonding: It would describe the hybridization of each atom and the nature of the chemical bonds (e.g., sigma bonds, pi bonds, lone pairs).

Intramolecular Charge Transfer: A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. scilit.com These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. The analysis quantifies the energy of these interactions, providing a measure of their significance. For instance, interactions between the lone pairs of the oxygen and chlorine atoms with antibonding orbitals of adjacent bonds would be identified.

Illustrative Data Table for NBO Analysis:

The following is a hypothetical table illustrating the type of data obtained from an NBO analysis, focusing on significant donor-acceptor interactions.

Donor NBOAcceptor NBOInteraction Energy (kcal/mol)
LP(1) Oσ(C-C)5.2
LP(2) Clσ(C-C)2.8
π(C=C) phenylπ(C=O)3.5
π(C=C) chlorophenylπ(C=C) phenyl1.9

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

While no specific molecular docking studies for this compound were identified in the search results, studies on similar acetophenone (B1666503) derivatives suggest potential biological targets. scienceopen.comnih.gov

Ligand-Protein Interaction Analysis with Biological Targets

Based on studies of related compounds, potential biological targets for this compound could include enzymes and receptors involved in various cellular processes. For example, derivatives of acetophenone have been investigated for their inhibitory activity against enzymes like tyrosinase and enoyl-acyl carrier protein reductase (InhA), which is a target for anti-tuberculosis drugs. scienceopen.comnih.govnih.gov

A molecular docking analysis would involve:

Preparation of the Ligand and Protein: The 3D structure of this compound would be optimized, and the crystal structure of the target protein would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the protein in various conformations and orientations.

Analysis of Interactions: The resulting docked poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

Pharmacological and Biological Research of 2 2 Chlorophenyl 1 Phenylethan 1 One

Enzyme and Protein Target Inhibition

Identification of Specific Enzyme and Protein Targets

2-(2-Chlorophenyl)-1-phenylethan-1-one is a compound that has garnered attention for its diverse biological activities. Research indicates that it exhibits inhibitory effects against certain enzymes and proteins, forming the basis of its potential pharmacological applications. biozol.de While specific molecular targets for the parent compound are not extensively detailed in publicly available studies, its observed anticancer and antimicrobial properties suggest interactions with key cellular pathways. biozol.de For instance, its potential to induce apoptosis in cancer cells points towards engagement with proteins involved in programmed cell death. biozol.de

Although direct targets for this compound are a subject for further investigation, studies on its close derivatives provide significant insights into the types of proteins this chemical scaffold can interact with. It is crucial to note that the following targets have been identified for derivatives and not the parent compound itself.

c-Myc and ATF4: A novel phenformin (B89758) derivative, 2-(2-chlorophenyl)ethylbiguanide (2-Cl-Phen), demonstrated the ability to rapidly downregulate the expression of c-Myc and ATF4 proteins in HT-29 cancer cells through a mechanism involving proteasomal degradation.

Voltage-Gated Ion Channels: Certain acetamide (B32628) derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels, which is the likely mechanism for their anticonvulsant activity.

Phospholipase C (PLC): A class of compounds known as 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which can incorporate a 2-chlorophenyl carboxamide moiety, are recognized for their antiproliferative effects via activity against the phospholipase C enzyme.

These findings in related molecules underscore the potential of the 2-chlorophenyl-ethanone backbone to serve as a foundation for inhibitors of a wide range of protein targets.

Characterization of Inhibitory Activity and Kinetics

Detailed kinetic studies and specific inhibitory constants (e.g., IC₅₀ values) for this compound are not widely documented in current scientific literature. The characterization of its inhibitory activity is often qualitative, noting its general antimicrobial and anticancer effects. biozol.de

However, quantitative analysis of its derivatives highlights the potential potency that can be achieved from this structural framework. These studies provide valuable data on the efficacy of molecules built upon the 2-(2-chlorophenyl) scaffold.

Table 1: Inhibitory Activity of this compound Derivatives

Derivative ClassSpecific CompoundTarget/AssayMeasured Activity (ED₅₀/IC₅₀)Source
Pyrrolidine-2,5-dione-acetamide3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6)Maximal Electroshock (MES) TestED₅₀ = 68.30 mg/kg
Pyrrolidine-2,5-dione-acetamide3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6)6 Hz (32 mA) Seizure TestED₅₀ = 28.20 mg/kg
Pyridazine-triazole hybridEthyl 3-(((1-(2-((4-bromophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylate (10k)α-glucosidase enzymeIC₅₀ = 1.7 µM
1,2-benzothiazine-N-arylacetamideCompound 12aα-glucosidase enzymeIC₅₀ = 18.25 µM
1,2-benzothiazine-N-arylacetamideCompound 12dα-glucosidase enzymeIC₅₀ = 20.76 µM

This table presents data for derivatives of the title compound to illustrate the biological potential of the chemical scaffold. ED₅₀/IC₅₀ values are not for this compound itself.

The kinetic studies of some derivatives have also elucidated their mechanism of inhibition. For example, a pyridazine-triazole derivative was found to be an uncompetitive inhibitor of the α-glucosidase enzyme.

Structure-Activity Relationship (SAR) Studies and Drug Design Implications

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more effective drugs. For this compound, the core structure consists of a central ketone group flanked by a phenyl ring and a 2-chlorophenyl ring. Each of these components plays a role in its potential biological interactions.

Ketone Group: The carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.

Aromatic Rings: The two planar, hydrophobic phenyl rings can participate in van der Waals, hydrophobic, and π-stacking interactions within protein binding sites.

Chlorine Substituent: The ortho-positioned chlorine atom on one of the phenyl rings influences the molecule's electronic properties and conformation. This can affect binding affinity and metabolic stability.

While comprehensive SAR studies on the parent compound are limited, extensive research on its derivatives provides significant insights:

In a series of thieno[2,3-b]pyridine (B153569) derivatives, modifications to the 3-amino and 2-aryl carboxamide parts of the molecule were found to abolish activity, indicating their critical role in target binding. Conversely, substitutions at the C-5 position led to compounds with greater antiproliferative activity.

For anticonvulsant pyrrolidine-2,5-dione derivatives, the nature of the substituent on the amide fragment was critical. Aromatic amines generally produced more potent compounds than aliphatic ones. Furthermore, the position of the chlorine atom (ortho vs. meta on the phenyl ring) significantly impacted efficacy in different seizure models.

These findings highlight that the this compound moiety is a valuable scaffold in drug design. Its structural components can be systematically modified to enhance potency and selectivity for a variety of biological targets.

Potential Therapeutic Applications and Future Drug Development Pathways

The observed biological activities of this compound and its derivatives suggest several potential therapeutic applications. The parent compound itself has been noted for its potential as an anticancer and antimicrobial agent. biozol.de

The development of derivatives has broadened the scope of possible applications significantly:

Oncology: The discovery that derivatives can downregulate key cancer-related proteins like c-Myc and inhibit enzymes such as Phospholipase C points to a clear pathway for developing new anticancer therapies.

Neurology: The potent anticonvulsant effects of certain derivatives in preclinical models suggest a role in treating epilepsy. The efficacy of these compounds in pain models also indicates potential for developing novel analgesic agents for conditions like neuropathic pain.

Metabolic Disorders: The potent inhibition of α-glucosidase by several derivatives makes this class of compounds promising for the development of new treatments for type 2 diabetes.

Future drug development pathways will likely focus on two main areas. First, a more detailed elucidation of the specific molecular targets of the parent compound, this compound, is needed to fully understand its mechanism of action. Second, the continuation of medicinal chemistry efforts to design and synthesize new analogues based on existing SAR data will be crucial for optimizing efficacy, selectivity, and pharmacokinetic properties for the identified therapeutic areas.

Broader Applications in Organic Synthesis

Role as a Synthetic Intermediate for Advanced Organic Molecules

The utility of 2-(2-chlorophenyl)-1-phenylethan-1-one as a synthetic intermediate stems from its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the assembly of advanced organic molecules, particularly heterocycles. nih.govorganic-chemistry.org Heterocyclic compounds are central to medicinal chemistry and materials science, and α-haloketones serve as key precursors for their synthesis. researchgate.net

Research has demonstrated that the α-haloketone framework is fundamental to the synthesis of numerous five- and six-membered heterocyclic rings. nih.gov For example, reactions with various nucleophiles can lead to the formation of furans, thiophenes, and their fused derivatives. nih.gov The strategic importance of this structural motif is highlighted by its use in the synthesis of pharmacologically active agents. A closely related analogue, 2-bromo-1-(2-chlorophenyl)ethanone, serves as a critical intermediate in the preparation of Cenobamate, an anticonvulsant medication used for treating partial-onset seizures in adults. tdcommons.org This underscores the role of the 2-aryl-1-phenylethanone core in constructing biologically significant molecules.

The versatility of this intermediate is further demonstrated in the synthesis of pyrrol-3-ones, another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antiviral properties. mdpi.com The synthesis often involves the intramolecular cyclization of precursors derived from α-haloketones. mdpi.com

Derivatization Strategies for Novel Compound Generation

The generation of novel compounds from this compound is achieved through a variety of derivatization strategies that exploit its inherent reactivity. These transformations allow chemists to introduce new functional groups and build molecular complexity.

Key derivatization strategies include:

Nucleophilic Substitution: The α-carbon bearing the chlorine atom is an electrophilic site, susceptible to SN2 attack by a range of nucleophiles. jove.com Reactions with oxygen, nitrogen, and sulfur nucleophiles are particularly common, leading to the formation of ethers, amines, and thioethers, respectively. nih.gov For instance, reaction with inorganic sulfides can yield diketosulfides. nih.gov

Favorskii Rearrangement: In the presence of a base, the acidic α-hydrogen can be abstracted to form an enolate, which can then undergo an intramolecular cyclization and rearrangement to yield carboxylic acid derivatives. wikipedia.org This classic reaction provides a pathway to skeletally different products.

Crossed Aldol (B89426) Reactions: The enolates generated from α-haloketones can react with aldehydes in crossed aldol reactions to form halohydrins. wikipedia.org These intermediates can subsequently be cyclized in the presence of a base to form oxiranes, which are valuable synthetic building blocks themselves. wikipedia.org

Heterocycle Synthesis: Specific reactions with bifunctional nucleophiles lead directly to heterocyclic systems. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with thioamides to form thiazoles, a core structure in many pharmaceuticals. researchgate.net Similarly, reaction with o-hydroxycarbonyl compounds can produce benzofurans. nih.gov

The table below summarizes some of the key derivatization reactions applicable to α-haloketones like this compound.

Reaction TypeReagent(s)Resulting Compound Class
Nucleophilic SubstitutionOxygen, Nitrogen, or Sulfur NucleophilesEthers, Amines, Thioethers
Hantzsch Thiazole SynthesisThioamidesThiazoles
Benzofuran Synthesiso-Hydroxycarbonyl CompoundsBenzofurans
Favorskii RearrangementBase (e.g., alkoxides)Carboxylic Acid Derivatives
Aldol ReactionAldehydes, BaseHalohydrins, Oxiranes
CyanationCyanide saltsα-Cyanoketones

Table 1: Summary of Derivatization Strategies for α-Haloketones.

Catalytic Transformations and Reaction Optimization for Functionalization

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The functionalization of this compound and related compounds benefits significantly from the application of various catalytic systems.

Catalytic Reductions: The ketone functionality is a prime target for catalytic transformations. Asymmetric reduction of the carbonyl group is a powerful strategy for creating chiral alcohols, which are highly valuable intermediates in pharmaceutical synthesis. This can be achieved with high enantioselectivity using biocatalysis or chiral chemical catalysts. For example, ketoreductase enzymes have been employed for the (R)-selective reduction of the related intermediate 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. tdcommons.orgresearchgate.net Chemical methods, such as using chiral borane (B79455) reductants like (-)-B-chlorodiisopinocampheylborane, also achieve asymmetric reduction. tdcommons.org

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. These methods are used to synthesize complex precursors that can then be cyclized to form heterocyclic products. For instance, a PdCl2/CuI/Ph3P catalytic system was used to prepare an aminoacetylenic ketone, which served as the direct precursor for a 1,2-dihydro-3H-pyrrol-3-one derivative via a subsequent base-catalyzed intramolecular cyclization. mdpi.com

Reaction Optimization: Optimizing reaction conditions is crucial for maximizing yield, minimizing waste, and ensuring scalability. uliege.be Modern approaches like Bayesian optimization are being used to rapidly screen multiple reaction parameters—such as temperature, concentration, catalyst loading, and flow rate—in continuous flow systems. nih.gov This methodology has been successfully applied to the synthesis of biaryl compounds using an organic Brønsted acid catalyst in a flow reactor, demonstrating the power of computational tools in accelerating the development of efficient synthetic protocols. nih.gov The principles of reaction optimization are directly applicable to transformations involving this compound to enhance the efficiency of its conversion into more advanced molecular targets. researchgate.net

The table below highlights catalytic systems relevant to the transformation of α-haloketones.

Catalytic SystemTransformationExample Application
Ketoreductase EnzymesAsymmetric Carbonyl ReductionSynthesis of chiral (S)-1-(2-chlorophenyl)ethanol. researchgate.net
Chiral Borane ReductantsAsymmetric Carbonyl ReductionAsymmetric synthesis of alcohol intermediates. tdcommons.org
Palladium/Copper CatalystsCross-Coupling ReactionsSynthesis of precursors for heterocyclic compounds like pyrrol-3-ones. mdpi.com
Organocatalysts (e.g., Proline-based)Asymmetric HalogenationEnantioselective synthesis of α-haloketones. wikipedia.org
Brønsted Acid CatalystsCondensation/CouplingEfficient synthesis of biaryl compounds in flow systems. nih.gov

Table 2: Catalytic Systems for the Functionalization of α-Haloketones.

Conclusion and Future Research Directions

Current Challenges in Synthesis and Reactivity Control

The synthesis of asymmetrically substituted deoxybenzoins like 2-(2-Chlorophenyl)-1-phenylethan-1-one presents several challenges. Classic methods such as the Friedel-Crafts acylation can lack regioselectivity and often require harsh Lewis acid catalysts, leading to environmental concerns. Achieving high yields and purity while controlling the formation of byproducts remains a significant hurdle. Furthermore, the development of synthetic routes for related heterocyclic compounds, which could be derived from this ketone, is often hampered by the lack of convenient and efficient approaches. mdpi.com The reactivity of the central methylene (B1212753) bridge and the two distinct aromatic rings requires precise control to enable selective functionalization for creating novel derivatives. Overcoming these challenges is crucial for both laboratory-scale investigation and potential large-scale production.

Advancements in Computational and Spectroscopic Characterization for Deeper Insights

Modern analytical techniques offer powerful tools for a profound understanding of the molecular structure and properties of this compound. The integration of computational and spectroscopic methods provides a synergistic approach to characterization.

Computational Studies: Density Functional Theory (DFT) has become instrumental in predicting molecular characteristics. bookpi.org Methods like B3LYP with basis sets such as 6-311++G(d,p) can be used to determine optimized geometrical parameters (bond lengths and angles), vibrational frequencies, and electronic properties. niscpr.res.inresearchgate.net Key insights can be gained from:

HOMO-LUMO Analysis: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's electronic transitions and reactivity. niscpr.res.inresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution, identifying electrophilic and nucleophilic sites within the molecule, which is crucial for predicting intermolecular interactions. niscpr.res.inresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO studies can describe charge delocalization and hyperconjugative interactions within the molecule. researchgate.net

Spectroscopic Analysis: Experimental spectroscopic data serves to validate the computational models.

FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the molecule. The experimental data is often compared with theoretical calculations to confirm structural assignments. niscpr.res.inresearchgate.net

NMR Spectroscopy: 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) and compared with experimental spectra to elucidate the precise molecular structure. bookpi.orgniscpr.res.in

The table below summarizes the advanced characterization techniques applicable to this compound.

Technique CategorySpecific MethodApplication and InsightsReference
Computational Density Functional Theory (DFT)Optimization of molecular geometry, calculation of vibrational frequencies. bookpi.org
HOMO-LUMO AnalysisDetermination of the electronic energy gap and chemical reactivity. niscpr.res.inresearchgate.net
Molecular Electrostatic Potential (MEP)Visualization of charge distribution and prediction of reactive sites. researchgate.net
Spectroscopic FT-IR & FT-RamanIdentification of functional groups and vibrational modes. niscpr.res.inresearchgate.net
1H & 13C NMR (GIAO)Elucidation of the carbon-hydrogen framework and structural confirmation. niscpr.res.in
Structural Hirshfeld Surface AnalysisAnalysis of intermolecular interactions in the crystalline state. scilit.com

Unexplored Biological Activities and Therapeutic Potential

While the specific biological profile of this compound is not extensively documented, research on structurally similar molecules suggests a wide range of potential therapeutic applications that remain unexplored for this particular compound. Derivatives containing the chlorophenyl moiety have demonstrated significant pharmacological activities.

For instance, various pyrrole (B145914) derivatives, including one bearing a 1-(2-chlorophenyl) group, have been investigated for their neuroprotective effects in cellular models of Parkinson's disease. brieflands.com These studies suggest that such compounds may act by inhibiting apoptosis and suppressing inflammatory pathways like the COX-2/PGE2 cascade. brieflands.com Separately, N-(2-chlorophenyl) acetamide (B32628) derivatives have been synthesized and shown to possess anticonvulsant properties. jyoungpharm.org Furthermore, other complex heterocyclic structures incorporating a 2-chlorophenyl group have exhibited antiproliferative activity against cancer cell lines. nih.gov The core structure of 1-phenylethan-1-one is also found in compounds with potential neuropharmacological applications, including anti-inflammatory and antioxidant effects relevant to neurological disorders. nih.gov

These findings strongly suggest that this compound and its future derivatives are promising candidates for screening against a variety of biological targets.

Potential Biological ActivityEvidence from Related CompoundsReference
Neuroprotective 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole showed activity in a Parkinson's disease cell model. brieflands.com
Anticonvulsant N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide and its derivatives were tested for anti-convulsant effects. jyoungpharm.org
Antiproliferative/Anticancer 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines with chlorophenyl groups showed antiproliferative activity. nih.gov
Anti-inflammatory Pyrrole derivatives are known for anti-inflammatory activities, potentially via COX-2 inhibition. brieflands.com

Development of Sustainable and Efficient Synthesis Approaches

The future of chemical synthesis lies in the adoption of green and sustainable practices. mdpi.com Developing such methods for this compound is a key area for future research. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Key approaches include:

Biocatalysis: The use of enzymes, such as ketoreductases, could offer highly selective and environmentally friendly routes for the synthesis or modification of this ketone, often operating under mild conditions. mdpi.com Biocatalytic processes can significantly reduce the environmental footprint of a synthesis. researchgate.net

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact.

Catalytic Methods: Developing novel catalytic systems, potentially using earth-abundant metals, can lead to more efficient reactions with higher atom economy, minimizing the stoichiometric waste associated with classical methods. nagasaki-u.ac.jp

Process Intensification: Techniques like microwave-assisted synthesis can dramatically shorten reaction times and increase yields, contributing to a more efficient process. researchgate.net

Evaluating the sustainability of new synthetic routes can be quantified using metrics like the E-factor (total waste/kg of product) and Process Mass Intensity (PMI), guiding the development toward truly "greener" chemical production. researchgate.net

Multidisciplinary Research Prospects and Translational Studies

The full potential of this compound can only be unlocked through a multidisciplinary research approach. This involves a collaborative effort between synthetic chemists, computational chemists, pharmacologists, and biochemists. The initial synthesis and characterization provide the foundation for more complex investigations.

Future prospects lie in:

Derivative Synthesis and Screening: Creating a library of derivatives by modifying the phenyl and chlorophenyl rings or the ketone group, followed by high-throughput screening for biological activity.

Mechanism of Action Studies: For any identified bioactive derivatives, detailed studies would be required to elucidate their molecular mechanism of action. For example, if a compound shows anticancer activity, research would focus on identifying its protein target and its effect on cellular signaling pathways. nih.gov

Translational Research: Promising results from in vitro and cellular models, such as the neuroprotective effects seen in related compounds brieflands.com, could pave the way for preclinical translational studies in animal models. The ultimate goal of such research is to translate basic scientific discoveries into potential therapeutic applications.

This integrated approach, from computational design and sustainable synthesis to biological evaluation and mechanistic studies, will be essential to fully explore the scientific and therapeutic landscape of this compound and its analogs.

Q & A

Q. What are the established synthetic methodologies for 2-(2-Chlorophenyl)-1-phenylethan-1-one?

The compound is commonly synthesized via Friedel-Crafts acylation, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include cross-coupling reactions using transition-metal catalysts (e.g., Rh(II)) to functionalize the phenyl ring. For example, tandem catalytic systems involving Rh(II) and squaramide derivatives have been employed to achieve enantioselective synthesis of structurally similar ketones . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like polyacylated derivatives.

Q. How can this compound be characterized using spectroscopic and analytical techniques?

Key characterization methods include:

  • 13C NMR : The carbonyl carbon typically resonates at δ 199–200 ppm, while aromatic carbons appear between δ 125–140 ppm. Substituent-induced chemical shifts (e.g., chlorine at the ortho position) can be identified via DEPT-135 experiments .
  • IR Spectroscopy : Strong absorption bands at ~1685–1706 cm⁻¹ confirm the carbonyl group. Aromatic C–Cl stretching appears near 746 cm⁻¹ .
  • HRMS : Accurate mass determination (e.g., [M + Na]+) validates the molecular formula (C₁₄H₁₁ClO, theoretical MW 230.69) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Crystallographic analysis often encounters issues such as twinning or weak diffraction due to flexible substituents. SHELXL (via the SHELX suite) is widely used for refinement, leveraging constraints for anisotropic displacement parameters and hydrogen bonding networks. For example, the program’s TWIN and BASF commands resolve twinning artifacts, while PART instructions manage disorder in aromatic rings. High-resolution data (d-spacing < 0.8 Å) improves model accuracy .

Q. How does the electronic structure of this compound influence its reactivity in catalytic systems?

The electron-withdrawing chlorine atom at the ortho position polarizes the carbonyl group, enhancing electrophilicity. This facilitates nucleophilic additions (e.g., Grignard reactions) or participation in hydrogen-bond-directed catalysis. Computational studies (DFT) reveal reduced electron density at the carbonyl oxygen (Mulliken charge: −0.45 e), making it susceptible to attack by soft nucleophiles. Such insights guide catalyst selection (e.g., chiral squaramides) for stereocontrol in asymmetric syntheses .

Q. What strategies are effective in resolving conflicting spectroscopic data for derivatives of this compound?

Contradictions in NMR or IR data (e.g., unexpected splitting or missing peaks) often stem from dynamic effects like rotameric equilibria or solvent polarity. Strategies include:

  • Variable-Temperature NMR : Identifies coalescence temperatures for rotamers.
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO-d₆) stabilize specific conformers.
  • X-ray Diffraction : Resolves ambiguities by providing definitive bond lengths and angles .

Q. How can computational modeling predict intermolecular interactions in crystalline forms?

Graph-set analysis (as implemented in Mercury CSD) maps hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing efficiency. For this compound, Cl···π interactions (3.3–3.5 Å) and C–H···O contacts dominate the lattice. Molecular dynamics simulations (AMBER forcefield) further assess thermal stability and polymorph transitions .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of intermediates.
  • Crystallization : Use slow evaporation in hexane/ethyl acetate (1:3) to obtain single crystals suitable for X-ray analysis .
  • Data Validation : Cross-reference spectroscopic results with Cambridge Structural Database (CSD) entries to confirm assignments .

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